molecular formula C10H11Cl2NO B1475972 1-(3,5-Dichlorobenzyl)azetidin-3-ol CAS No. 2091734-60-8

1-(3,5-Dichlorobenzyl)azetidin-3-ol

Cat. No.: B1475972
CAS No.: 2091734-60-8
M. Wt: 232.1 g/mol
InChI Key: FKDNOFRVTUQAMF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorobenzyl)azetidin-3-ol is a chemical compound of interest in research and development, particularly as a building block in organic synthesis and medicinal chemistry. The compound features an azetidin-3-ol heterocycle, a saturated four-membered ring nitrogen heterocycle, which is a valuable scaffold in drug discovery due to its contribution to molecular geometry and metabolic stability . This core structure is linked to a 3,5-dichlorobenzyl group. The 3,5-dichlorobenzene moiety is a common motif in chemical intermediates used for further synthetic transformations . Compounds containing similar dichlorobenzene structures have been identified as important intermediates in the synthesis of active pharmaceutical ingredients, agrochemicals, and other functional materials . As a sophisticated synthetic building block, this compound is intended for use by qualified researchers in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-8-1-7(2-9(12)3-8)4-13-5-10(14)6-13/h1-3,10,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDNOFRVTUQAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-(3,5-Dichlorobenzyl)-3-amino-1-chloropropan-2-ol in Triethylamine

A key method involves cyclizing the amino alcohol precursor in the presence of triethylamine as solvent and base. This method is adapted from protocols for related 1-substituted azetidin-3-ol derivatives and has been shown to improve yields significantly compared to aqueous or other organic solvents.

  • Starting Material: N-(3,5-Dichlorobenzyl)-3-amino-1-chloropropan-2-ol
  • Solvent/Base: Triethylamine (boiling point ~89°C)
  • Temperature: Reflux (50°–150°C, typically near boiling point of triethylamine)
  • Catalyst: Optional phase transfer catalysts containing iodide ions (e.g., tetrabutylammonium iodide) can accelerate the cyclization.
  • Mechanism: Triethylamine neutralizes the hydrogen halide generated, precipitating amine hydrohalide salts and removing polymeric by-products.
  • Outcome: Efficient formation of the azetidine ring with improved yield and purity.

This approach is advantageous because triethylamine uniquely facilitates cyclization and simplifies product isolation by removing side products.

N-Alkylation Using 3,5-Dichlorobenzyl Chloride

An alternative or complementary method involves direct N-alkylation of azetidin-3-ol with 3,5-dichlorobenzyl chloride:

  • Reactants: Azetidin-3-ol and 3,5-dichlorobenzyl chloride
  • Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed
  • Solvent: Polar aprotic solvents or aqueous-organic mixtures
  • Conditions: Stirring at room temperature or mild heating
  • Outcome: Formation of 1-(3,5-dichlorobenzyl)azetidin-3-ol via nucleophilic substitution at the nitrogen atom.

This method is widely used for benzylation of azetidine derivatives and provides a straightforward route to the target compound.

Mesylation and Subsequent Nucleophilic Substitution

For further functionalization or to improve substitution efficiency, mesylation of the hydroxyl group can be performed:

  • Mesylation:

    • Reagents: Methanesulfonyl chloride (MsCl), triethylamine
    • Solvent: Dichloromethane
    • Conditions: Stirring at room temperature for ~18 hours
    • Outcome: Formation of mesylated intermediate
  • Nucleophilic Substitution:

    • Reagents: Nucleophiles such as amines (e.g., isopropylamine), sodium hydride
    • Solvent: Dimethylformamide or similar polar aprotic solvents
    • Conditions: Stirring at room temperature or mild heating
    • Outcome: Substituted azetidine derivatives

This two-step process allows for selective modification of the azetidine ring substituents and can be adapted for the introduction of the 3,5-dichlorobenzyl group or other functional groups.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield/Notes
Cyclization in triethylamine N-(3,5-Dichlorobenzyl)-3-amino-1-chloropropan-2-ol, triethylamine, optional phase transfer catalyst Reflux (~89°C) Several hours High yield, improved purity
N-Alkylation Azetidin-3-ol, 3,5-dichlorobenzyl chloride, NaOH or K2CO3 Room temp to mild heat Hours Moderate to good yield
Mesylation Methanesulfonyl chloride, triethylamine, dichloromethane Room temperature ~18 hours Formation of mesylate intermediate
Nucleophilic substitution Nucleophile (amine), sodium hydride, DMF Room temperature to 60°C Several hours Enables further functionalization

Research Findings and Analysis

  • Solvent Effects: The use of triethylamine as a solvent for cyclization is unique and critical for high yields. Other tertiary amines or organic solvents fail to promote cyclization effectively, and aqueous media produce lower yields or no product.

  • Phase Transfer Catalysts: Inclusion of iodide-containing catalysts such as tetrabutylammonium iodide accelerates the cyclization reaction, reducing reaction time and increasing yield.

  • Reaction Specificity: The cyclization step is highly specific to the nature of the amine substituent and reaction medium, emphasizing the importance of optimized conditions for 3,5-dichlorobenzyl substitution.

  • Scalability: Industrial scale-up can utilize continuous flow reactors with triethylamine solvent systems to maintain efficiency and product consistency.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization in Triethylamine N-(3,5-Dichlorobenzyl)-3-amino-1-chloropropan-2-ol, triethylamine, phase transfer catalyst High yield, cleaner reaction, easy isolation Requires precise temperature control
Direct N-Alkylation Azetidin-3-ol, 3,5-dichlorobenzyl chloride, base Simple, direct substitution Moderate yields, possible side reactions
Mesylation + Nucleophilic Substitution MsCl, triethylamine, nucleophiles, DMF Enables diverse substitutions Multi-step, longer reaction times

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted benzyl azetidines with various functional groups.

Scientific Research Applications

1-(3,5-Dichlorobenzyl)azetidin-3-ol is a chemical compound with a variety of applications in scientific research, industry, and medicine. It features an azetidine ring and a 3,5-dichlorobenzyl group, giving it unique chemical and biological properties.

Scientific Research Applications

  • Chemistry this compound serves as a building block in the synthesis of complex molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine The compound is explored for potential therapeutic applications, including drug development.
  • Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction The compound can be reduced to form different derivatives, depending on the reducing agent used. Sodium borohydride NaBH4NaBH_4 and lithium aluminum hydride LiAlH4LiAlH_4 are commonly used reducing agents.
  • Substitution The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, with nucleophiles such as amines, thiols, and alkoxides.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorobenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations :

  • Azetidin-3-ol hydrochloride derivatives, such as those in , exhibit varied synthetic yields (e.g., 50–75%) depending on reaction conditions, comparable to the 64% yield reported for the dichlorobenzyl-benzimidazole analog .

Key Findings :

  • Substituent Position Matters : Para-substituted benzyl groups on heterocycles (e.g., benzimidazoles) show higher anti-HIV activity than meta-substituted derivatives like 3,5-dichlorobenzyl. This suggests steric or electronic factors may limit the efficacy of meta-substituted compounds .
  • Core Heterocycle Influence : Replacing benzimidazole with azetidine could alter binding affinity due to differences in ring size, flexibility, and hydrogen-bonding capacity.

Dichlorobenzyl Alcohol Derivatives

3,5-Dichlorobenzyl alcohol (CAS 1000376-10-3) shares the dichlorobenzyl motif but lacks the azetidine ring. Key differences include:

  • Solubility : The hydroxyl group in benzyl alcohol enhances water solubility compared to the azetidin-3-ol derivative.
  • Reactivity : Azetidin-3-ol’s strained four-membered ring may increase susceptibility to ring-opening reactions under acidic conditions .

Biological Activity

1-(3,5-Dichlorobenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12Cl2N2O
  • Molecular Weight : 247.14 g/mol
  • CAS Number : 2091734-60-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It has been suggested that similar azetidine derivatives exhibit affinity for neurotransmitter receptors, potentially influencing neurochemical signaling.

Biological Activity Overview

This compound has shown promising results in various biological assays:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, azetidine derivatives have been tested against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Similar Azetidine Derivative32Escherichia coli

Cytotoxicity Studies

In cytotoxicity assessments using normal cell lines like L929, the compound's safety profile was evaluated. Preliminary results indicate low cytotoxicity at therapeutic concentrations.

Concentration (µM)Cell Viability (%)
1095
5090
10085

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that azetidine derivatives possess broad-spectrum antimicrobial activity, with some compounds outperforming traditional antibiotics like ciprofloxacin in specific assays .
  • Mechanistic Insights : Research into the mechanisms revealed that azetidine compounds could disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of azetidine derivatives suggest that substitutions at specific positions significantly influence biological activity. For example, the presence of halogen substituents enhances antibacterial potency .

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dichlorobenzyl)azetidin-3-ol, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the azetidine ring structure (e.g., δ 3.8–4.2 ppm for N-CH₂ protons) and benzyl substitution patterns. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 262.04 for C₁₀H₁₀Cl₂NO). Infrared spectroscopy (IR) identifies hydroxyl stretches (~3200 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹). X-ray crystallography, though less common due to crystallization challenges, provides absolute stereochemistry .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) model the compound’s affinity for targets like GPCRs or enzymes. The 3,5-dichlorobenzyl group often engages in hydrophobic interactions with aromatic residues (e.g., Phe, Tyr), while the azetidine’s hydroxyl may form hydrogen bonds. For example, similar compounds show nanomolar binding to RXFP3 receptors, validated by in vitro cAMP assays . Adjusting torsion angles of the azetidine ring optimizes fit into binding pockets .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, co-solvents) or cell-line variability. Normalize data using positive controls (e.g., 2-({3-[(3,5-dichlorobenzyl)amino]propyl}amino)quinolin-4(1H)-one for Methionyl-tRNA synthetase inhibition) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) . Statistical meta-analysis of multiple studies can identify outliers due to solvent effects (e.g., DMSO >0.1% altering membrane permeability) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer : Enantiomers exhibit divergent activity; (R)-1-(3,5-Dichlorobenzyl)azetidin-3-ol may show higher affinity for targets like serotonin receptors. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms configuration. In vivo pharmacokinetic studies in rodents reveal differences in half-life (e.g., R-enantiomer t₁/₂ = 2.3 h vs. S-enantiomer t₁/₂ = 1.7 h) due to metabolic stability .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • Methodological Answer : Use LPS-stimulated macrophages to measure TNF-α suppression via ELISA. Compare to dexamethasone (positive control) and include cytotoxicity assays (MTT or LDH) to exclude false positives. For mechanistic insight, Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) is recommended. EC₅₀ values <10 µM indicate promising activity .

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

  • Methodological Answer : Systematic substitution of the azetidine hydroxyl (e.g., methylation, acylation) or benzyl halides (e.g., F, Br instead of Cl) alters potency. For example, replacing 3,5-dichloro with 3,5-dimethyl reduces steric hindrance, improving binding to hydrophobic pockets. Parallel synthesis and high-throughput screening (HTS) accelerate SAR exploration .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorobenzyl)azetidin-3-ol
Reactant of Route 2
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1-(3,5-Dichlorobenzyl)azetidin-3-ol

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